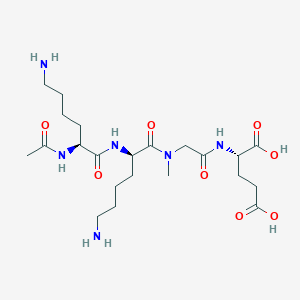

Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor

Descripción

Propiedades

IUPAC Name |

(2S)-2-[[2-[[(2R)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-6-aminohexanoyl]-methylamino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N6O8/c1-14(29)25-15(7-3-5-11-23)20(33)27-16(8-4-6-12-24)21(34)28(2)13-18(30)26-17(22(35)36)9-10-19(31)32/h15-17H,3-13,23-24H2,1-2H3,(H,25,29)(H,26,30)(H,27,33)(H,31,32)(H,35,36)/t15-,16+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWNIYYJLZLOIR-BBWFWOEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N(C)CC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N(C)CC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Protected amino acids are coupled to the resin-bound peptide chain using coupling reagents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or iodine.

Reduction: Reduction reactions can be carried out using reducing agents such as dithiothreitol (DTT).

Substitution: Amino acid residues in the peptide can be substituted using site-directed mutagenesis techniques.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in aqueous solution.

Reduction: Dithiothreitol in buffered aqueous solution.

Substitution: Site-directed mutagenesis using polymerase chain reaction (PCR) techniques.

Major Products:

Oxidation: Oxidized peptide with modified side chains.

Reduction: Reduced peptide with intact disulfide bonds.

Substitution: Peptide variants with substituted amino acid residues.

Aplicaciones Científicas De Investigación

Neurotrophic Effects

Ac-[D-Lys2,Sar3]-MPF has been shown to promote central nervous system regeneration. Research indicates that it can reduce parkinsonian-like behaviors in animal models, suggesting its potential role in mitigating symptoms associated with dopaminergic neuron degeneration.

- Case Study : In a study involving rats with unilateral lesions, administration of Ac-[D-Lys2,Sar3]-MPF led to significant improvements in motor function over four weeks. Behavioral assessments such as the rotarod test demonstrated enhanced motor coordination compared to control groups.

Anti-inflammatory Properties

The peptide exhibits notable anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

- Case Study : An investigation into the anti-inflammatory properties of Ac-[D-Lys2,Sar3]-MPF showed that it downregulated pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in neuronal cultures exposed to inflammatory stimuli. This suggests its utility in treating neuroinflammatory conditions.

Pigmentation Studies

Ac-[D-Lys2,Sar3]-MPF enhances the activity of melanotropins involved in pigmentation processes. This application is particularly relevant for research into skin disorders and pigmentation-related therapies.

Summary of Biological Effects

| Study Focus | Observations | Reference |

|---|---|---|

| Motor Coordination | Improved performance in motor tasks | |

| Neuroinflammation | Reduced microglial activation | |

| Behavioral Changes | Alleviation of parkinsonian-like behaviors |

Mecanismo De Acción

The mechanism of action of Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor involves its interaction with melanocortin receptors. These receptors are G protein-coupled receptors that mediate the effects of melanotropins. The peptide enhances the binding affinity and activity of melanotropins at these receptors, leading to increased pigmentation and anti-inflammatory responses. Additionally, it promotes neuronal survival and regeneration by activating neurotrophic signaling pathways .

Comparación Con Compuestos Similares

Structural and Functional Comparisons

Table 1: Key Features of Acetyl-(D-Lys2,Sar3)-MPF and Analogous Peptides

Mechanistic Insights

- Acetyl-(D-Lys2,Sar3)-MPF : Linear structure with D-Lys and Sar promotes resistance to proteases while maintaining α-MSH-enhancing activity. Its potentiating mechanism may involve stabilizing α-MSH-receptor interactions or delaying peptide clearance .

- Cyclic Lactam Analogs (e.g., MT-II) : Cyclization restricts conformational flexibility, enhancing receptor specificity. For example, MT-II’s cyclic backbone improves MC1R/MC4R binding affinity by 10–100× compared to linear analogs .

- Antagonists (e.g., Cyclic Lactam MC Antagonists): Bulky aromatic residues (e.g., D-Phe⁷) disrupt agonist binding, enabling selective inhibition of melanocortin receptors .

Stability and Bioavailability

- Acetyl-(D-Lys2,Sar3)-MPF : The D-Lys² and Sar³ modifications reduce enzymatic degradation, extending half-life in vivo compared to unmodified MPF .

- Cyclic Peptides (e.g., MT-II) : Cyclic structures confer superior metabolic stability. MT-II exhibits a plasma half-life >2 hours, whereas linear peptides like NDP-MSH degrade rapidly .

Actividad Biológica

Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor (Ac-[D-Lys2,Sar3]-MPF) is a synthetic peptide that has garnered attention in biomedical research due to its potential therapeutic applications, particularly in neuroprotection and behavior modulation. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ac-[D-Lys2,Sar3]-MPF is a modified version of melanotropin, featuring specific amino acid substitutions that enhance its biological properties. The structural modifications include:

- D-Lysine at position 2 : This substitution enhances receptor binding affinity.

- Sarcosine (Sar) at position 3 : Sarcosine is known to influence the peptide's stability and bioactivity.

The molecular formula and weight of Ac-[D-Lys2,Sar3]-MPF are not explicitly detailed in the available literature, but it generally retains the core structure of melanotropin with modifications conducive to enhanced activity.

The biological activity of Ac-[D-Lys2,Sar3]-MPF primarily involves its interaction with melanocortin receptors (MCRs), particularly the MC4R subtype. These receptors are involved in various physiological processes, including:

- Regulation of energy homeostasis

- Modulation of inflammatory responses

- Influencing neuroprotective pathways

Research indicates that Ac-[D-Lys2,Sar3]-MPF may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease.

Neuroprotective Effects

A significant study demonstrated that Ac-[D-Lys2,Sar3]-MPF reduced parkinsonian-like behaviors in rats with unilateral lesions. This suggests a potential role in mitigating symptoms associated with dopaminergic neuron degeneration. The study highlighted:

- Reduction in motor deficits : Rats treated with Ac-[D-Lys2,Sar3]-MPF exhibited improved motor coordination compared to control groups.

- Decrease in neuroinflammation : Histological analyses showed reduced microglial activation in treated animals, indicating lower levels of neuroinflammatory responses.

Table 1: Summary of Biological Effects

| Study Focus | Observations | Reference |

|---|---|---|

| Motor Coordination | Improved performance in motor tasks | |

| Neuroinflammation | Reduced microglial activation | |

| Behavioral Changes | Alleviation of parkinsonian-like behaviors |

Case Studies

- Parkinsonian Models : In a controlled study involving rat models, administration of Ac-[D-Lys2,Sar3]-MPF led to significant improvements in motor function over a period of four weeks. The study utilized behavioral tests such as the rotarod test and open field test to assess locomotor activity.

- Inflammation Studies : Another investigation focused on the anti-inflammatory properties of Ac-[D-Lys2,Sar3]-MPF. The peptide was shown to downregulate pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in neuronal cultures exposed to inflammatory stimuli, suggesting its potential as a therapeutic agent for neuroinflammatory conditions.

Q & A

Q. What statistical approaches are essential for analyzing contradictory data on Ac-DKSPF’s role in pigmentation pathways?

- Answer : Perform multivariate regression to adjust for covariates (e.g., UV exposure, genetic background). Use Bayesian meta-analysis to pool effect sizes from heterogeneous studies. For in-house data, apply ANOVA with post-hoc Tukey tests and report effect sizes (η² or Cohen’s d) to contextualize biological significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.